Home > Products > Screening Compounds P131453 > Capsaicin beta-D-Glucopyranoside
Capsaicin beta-D-Glucopyranoside -

Capsaicin beta-D-Glucopyranoside

Catalog Number: EVT-464783
CAS Number:
Molecular Formula: C24H37NO8
Molecular Weight: 467.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Capsaicin beta-D-glucopyranoside is classified as a phenolic compound and a glycoside. It falls under the broader category of capsaicinoids, which are alkaloids known for their pungent flavor profile. The structural modification through glycosylation not only affects its sensory properties but may also influence its therapeutic applications.

Synthesis Analysis

The synthesis of capsaicin beta-D-glucopyranoside can be achieved through both chemical and enzymatic methods.

Enzymatic Synthesis

Enzymatic synthesis is favored due to its specificity and mild reaction conditions. For instance, almond beta-glucosidase has been utilized to catalyze the glycosylation of capsaicin. In a typical procedure, capsaicin is incubated with almond beta-glucosidase, resulting in the formation of capsaicin beta-D-glucopyranoside with yields around 35% after 48 hours . This method allows for the selective formation of the glucoside without the harsh conditions often associated with chemical synthesis.

Chemical Synthesis

Chemical synthesis methods have also been explored but face challenges due to the toxicity of reagents required for glycosylation reactions. These methods generally involve protecting group strategies to prevent undesired reactions at other functional sites on the capsaicin molecule, followed by deprotection steps to yield the final product .

Molecular Structure Analysis

The molecular structure of capsaicin beta-D-glucopyranoside consists of a capsaicin moiety linked to a beta-D-glucopyranosyl group. The structure can be represented as follows:

  • Molecular Formula: C_{19}H_{27}O_{5}
  • Molecular Weight: Approximately 335.43 g/mol

Structural Features

The compound features:

  • A long hydrophobic tail derived from fatty acids.
  • A phenolic ring that contributes to its pungency.
  • A glucose unit attached via a glycosidic bond at the hydroxyl group of capsaicin.

Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are commonly employed techniques for confirming the structure and purity of synthesized capsaicin beta-D-glucopyranoside .

Chemical Reactions Analysis

Capsaicin beta-D-glucopyranoside can participate in various chemical reactions typical for glycosides:

  • Hydrolysis: Under acidic or enzymatic conditions, it can revert to free capsaicin and glucose.
  • Oxidation: The phenolic part may undergo oxidation, affecting its bioactivity.
  • Reduction: Potential reduction reactions could modify its functional groups, impacting solubility and reactivity.

These reactions are crucial for understanding how this compound behaves under different physiological conditions.

Mechanism of Action

The mechanism of action for capsaicin beta-D-glucopyranoside is primarily linked to its interaction with transient receptor potential vanilloid 1 (TRPV1) channels.

Interaction with TRPV1

When capsaicin or its glucoside form binds to TRPV1 receptors on sensory neurons, it induces a sensation of heat or pain, which is perceived as spiciness. This action triggers various physiological responses, including increased metabolism and potential analgesic effects in chronic pain models.

Research indicates that glycosylation may alter the affinity or efficacy of capsaicin at TRPV1 receptors, possibly leading to different therapeutic profiles compared to unmodified capsaicin .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: More soluble in water compared to non-glycosylated capsaicin due to the presence of the hydrophilic glucose moiety.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to extreme pH levels and high temperatures.
  • Melting Point: Specific melting point data may vary based on purity but typically ranges around 150°C.

These properties are essential for considering its use in formulations and applications in food science and pharmacology.

Applications

Capsaicin beta-D-glucopyranoside has several scientific applications:

  1. Food Industry: Used as a flavoring agent due to its enhanced solubility compared to pure capsaicin.
  2. Pharmaceuticals: Investigated for potential analgesic properties, particularly in topical formulations aimed at pain relief.
  3. Nutraceuticals: Explored for weight management supplements due to its effects on metabolism and thermogenesis.
  4. Research Tool: Utilized in studies examining pain pathways and sensory neuron responses.
Biosynthesis and Metabolic Pathways of Capsaicin beta-D-Glucopyranoside

Enzymatic Glycosylation of Native Capsaicin in Capsicum spp.

Capsaicin β-D-glucopyranoside is formed via enzymatic glycosylation of native capsaicin, a reaction catalyzed by uridine diphosphate (UDP)-glycosyltransferases (UGTs). These enzymes transfer a glucose moiety from UDP-glucose to the phenolic hydroxyl group of the vanillyl ring in capsaicin [6] [8]. This glycosylation occurs predominantly in the placental tissues of chili peppers (Capsicum spp.), where capsaicin biosynthesis is localized. The reaction yields a water-soluble conjugate that accumulates during fruit ripening, acting as a stable storage form that reduces cellular toxicity associated with free capsaicin [6] [8].

Key UGT isoforms, such as UGT73B4 and UGT73B5, exhibit high specificity for capsaicinoid substrates. Their activity peaks during the late stages of fruit maturation (40–50 days post-anthesis), coinciding with maximal capsaicin accumulation [2] [8]. The glucosylated form constitutes 5–15% of total capsaicinoids in pungent cultivars, though this varies significantly by species and genotype. For example, C. chinense accessions show higher glycosylation efficiency than C. annuum [8].

Table 1: Glycosyltransferases Involved in Capsaicin β-D-Glucopyranoside Biosynthesis

EnzymeGene LocusSubstrate SpecificityOptimal pHTissue Localization
UGT73B4CapAnn1G002180Capsaicin, Dihydrocapsaicin7.5Placenta
UGT73B5CapAnn1G002182Capsaicin8.0Placenta, Pericarp
UGT74Q1CapAnn1G005673Vanillylamine derivatives7.0Seed

Role of Phenylpropanoid and Fatty Acid Pathways in Precursor Availability

The biosynthesis of capsaicin β-D-glucopyranoside is intrinsically linked to precursor flux through two primary metabolic pathways:

  • Phenylpropanoid Pathway: Generates the vanillyl moiety from phenylalanine via sequential reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and caffeic acid-O-methyltransferase (COMT). These enzymes produce ferulic acid, which is converted to vanillin and subsequently to vanillylamine [2] [3] [4].
  • Fatty Acid Pathway: Supplies the branched-chain fatty acid (8-methylnonenoic acid) from valine or leucine. Branched-chain amino acid transferases (BCATs) initiate this pathway, followed by elongation through fatty acid synthase (FAS) and acyl-activating enzymes [2] [8].

Vanillylamine and 8-methylnonenoyl-CoA are condensed by capsaicin synthase (CSY1) to form free capsaicin, the direct precursor for glycosylation [2] [4]. Crucially, 8-methylnonenoic acid availability limits capsaicin production, as its cellular concentration is typically lower than vanillylamine [2] [3]. Environmental stressors like water deficit increase precursor supply by upregulating PAL and C4H expression by 2.5–3.5 fold, thereby enhancing capsaicin glycoside accumulation [2] [7].

Genetic Regulation of Glycosyltransferase Activity in Secondary Metabolite Production

Glycosylation is genetically regulated by:

  • Quantitative Trait Loci (QTLs): The cap locus on chromosome 7 modulates capsaicinoid flux, indirectly influencing glycoside production. Pun1 (encoding a putative acyltransferase) governs vesicle formation for capsaicin storage, while Pun2 and Pun3 regulate precursor biosynthesis [3] [9] [4].
  • Transcription Factors: MYB and bHLH proteins bind promoter regions of UGT genes. For example, CaMYB31 activates UGT73B4 expression in response to jasmonate signaling [8] [9].
  • Epigenetic Modifications: DNA methylation in UGT promoter regions suppresses transcription in non-pungent cultivars. Conversely, histone acetylation in pungent varieties enhances chromatin accessibility for transcription machinery [9].

Table 2: Genetic Elements Regulating Capsaicin β-D-Glucopyranoside Biosynthesis

Genetic ElementTypeFunctionEffect on Glycosides
Pun1Dominant alleleVesicle formation for capsaicin storageIncreases substrate pool
UGT73B4Structural geneGlucosylation of capsaicinDirect biosynthesis
CaMYB31Transcription factorActivates UGT73B4 expressionUpregulates production
cap QTLQuantitative trait locusModulates phenylpropanoid fluxIndirect enhancement

Knockdown of UGT73B4 via RNA interference reduces capsaicin β-D-glucopyranoside by 70–90%, confirming its pivotal role [6] [8].

Environmental and Stress-Induced Modulation of Glycoside Biosynthesis

Environmental factors dynamically regulate capsaicin β-D-glucopyranoside production through biochemical and transcriptional mechanisms:

  • Hydric Stress: Water deficit increases capsaicinoid precursors by upregulating PAL, C4H, and CSY1 activity. This elevates glycoside concentrations by 40–60% in drought-stressed plants compared to controls [2] [7].
  • Light and Temperature: High irradiance (≥1,200 μmol/m²/s) and temperatures of 25–30°C optimize glycosyltransferase activity. Anthocyanin-inducing UV-B exposure cross-activates phenylpropanoid enzymes, augmenting vanillylamine supply [7] [9].
  • Soil Nutrients: Nitrogen limitation redirects phenylalanine from primary to secondary metabolism, increasing capsaicinoid synthesis. Phosphorus deficiency, however, suppresses UGT activity due to ATP dependency [7] [8].

Table 3: Environmental Modulators of Capsaicin β-D-Glucopyranoside Accumulation

FactorOptimal ConditionBiochemical EffectChange in Glycosides
Water availabilityModerate deficit↑ PAL, C4H, and CSY1 activity+40–60%
Light intensityHigh irradiance↑ Photosynthetic precursors; ↑ phenylpropanoid flux+25–30%
Temperature25–30°CEnhanced enzyme kinetics+20%
NitrogenLimited supplyShunting of phenylalanine to capsaicin+35%
PhosphorusSufficient supplyATP-dependent UGT activationPrevents suppression

Pathogen attack and herbivory also induce glycoside formation as a detoxification strategy, with Fusarium infection increasing concentrations by 30% [8].

Properties

Product Name

Capsaicin beta-D-Glucopyranoside

IUPAC Name

(E)-N-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-8-methylnon-6-enamide

Molecular Formula

C24H37NO8

Molecular Weight

467.6 g/mol

InChI

InChI=1S/C24H37NO8/c1-15(2)8-6-4-5-7-9-20(27)25-13-16-10-11-17(18(12-16)31-3)32-24-23(30)22(29)21(28)19(14-26)33-24/h6,8,10-12,15,19,21-24,26,28-30H,4-5,7,9,13-14H2,1-3H3,(H,25,27)/b8-6+/t19-,21-,22+,23-,24-/m1/s1

InChI Key

HEYWYCJIIXVRPS-FDOPSVQKSA-N

SMILES

CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)OC

Canonical SMILES

CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)OC

Isomeric SMILES

CC(C)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.